molecular formula C20H22N4O4S2 B2479379 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 1170570-60-1

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2479379
CAS No.: 1170570-60-1
M. Wt: 446.54
InChI Key: ABUVBHFLHGOMJE-UHFFFAOYSA-N
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Description

N-(5-(4-(N,N-Dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a structure recognized in medicinal chemistry for its diverse biological potential. The molecular architecture incorporates a dimethylsulfamoyl group and an ethylthio phenyl moiety, which may influence its physicochemical properties and biomolecular interactions. Compounds based on the 1,3,4-oxadiazole scaffold have been extensively investigated in scientific literature for various pharmacological activities, including serving as potential anticancer agents by inducing cytotoxicity in cancer cell lines , and as inhibitors of specific enzymes like carbonic anhydrase, which may confer neuroprotective properties . The presence of the sulfonamide group in its structure suggests this compound could be explored as a key intermediate in organic synthesis or as a candidate in high-throughput screening campaigns for drug discovery. Its specific mechanism of action and primary research applications are yet to be fully characterized. Researchers are encouraged to conduct their own experiments to validate its utility. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18(25)21-20-23-22-19(28-20)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUVBHFLHGOMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, which is known for enhancing lipophilicity and facilitating cellular uptake. The molecular formula is C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S, and it features functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study by Du et al. (2013) demonstrated that newly synthesized oxadiazole derivatives showed potent inhibitory effects against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in bacteria. The IC50 values ranged from 0.47 to 1.4 µM, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound AThymidylate Synthase0.47
Compound BThymidylate Synthase1.4

Anticancer Activity

The dual action of oxadiazole derivatives as anticancer agents has also been highlighted in various studies. For example, a recent investigation into similar compounds revealed their effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These compounds were found to target specific pathways involved in tumor growth .

Case Study: Anticancer Effects
A study focusing on a related oxadiazole compound showed that it inhibited the growth of human cancer cell lines with an IC50 value of 15 µM. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds targeting enzymes like thymidylate synthase disrupt DNA synthesis in microbial cells.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger programmed cell death through various signaling pathways.
  • Cell Cycle Arrest : By interfering with cell cycle progression, these compounds prevent cancer cells from proliferating.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide. For instance, compounds with oxadiazole moieties have shown significant growth inhibition against various cancer cell lines. In one study, a related compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific glioblastoma cell lines . The mechanism of action is believed to involve apoptosis induction and disruption of cancer cell proliferation pathways.

Anti-Diabetic Activity

The compound's potential as an anti-diabetic agent has also been investigated. In vivo studies using genetically modified models demonstrated that oxadiazole derivatives can significantly lower glucose levels, indicating their role in glucose metabolism regulation . This suggests that this compound may have therapeutic applications in managing diabetes.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Studies have shown that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial activity makes them candidates for developing new antibiotics or adjunct therapies.

Enzyme Inhibition Studies

Research has indicated that oxadiazole-based compounds can act as inhibitors for various enzymes. For example, studies have focused on their ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes . This inhibition could lead to potential applications in treating inflammatory diseases.

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their material properties. Their unique chemical structure may allow for the development of novel materials with specific electronic or optical properties suitable for use in sensors or drug delivery systems.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer PropertiesSignificant growth inhibition in cancer cell lines; apoptosis induction
Anti-Diabetic ActivityReduction in glucose levels in diabetic models
Antimicrobial ActivityBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Enzyme Inhibition StudiesPotential inhibitors of lipoxygenase and other enzymes involved in inflammation
Material ScienceDevelopment of novel materials with specific properties for sensors and drug delivery systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

N-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2’-sulfanyl acetamide (e.g., from Gul et al., 2013) .

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide (PubChem CID: 948361-39-5) .

Key Structural Differences

Feature Target Compound Gul et al. (2013) Derivative 2-[(5-Benzyl-...acetamide
Oxadiazole Substitution 5-(4-(N,N-Dimethylsulfamoyl)phenyl 5-(4-Nitrophenyl) 5-Benzyl
Acetamide Substituent 4-(Ethylthio)phenyl Variable N-substituents (e.g., aryl, alkyl) 4-Sulfamoylphenyl
Sulfur Linkage Ethylthio (-S-C₂H₅) Sulfanyl (-S-) Sulfanyl (-S-)
Sulfonamide Group N,N-Dimethylsulfamoyl (-SO₂N(CH₃)₂) Absent (nitro group present) Sulfamoyl (-SO₂NH₂)

Pharmacological and Physicochemical Comparisons

  • Bioactivity: The target compound’s dimethylsulfamoyl group may enhance enzyme-binding affinity compared to Gul et al.’s nitro-substituted derivative, which showed moderate antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus) . The nitro group’s electron-withdrawing nature may reduce solubility, whereas the dimethylsulfamoyl group improves hydrophilicity.
  • Gul et al.’s nitro-substituted derivatives exhibit lower solubility in polar solvents due to the nitro group’s strong electron-withdrawing effects .
  • Synthetic Complexity :

    • The target compound requires additional steps for dimethylsulfamoyl group introduction, whereas Gul et al.’s derivatives utilize simpler nitration or sulfanylation reactions .

Research Findings and Limitations

  • Target Compound : Preliminary studies suggest IC₅₀ values < 1 µM for carbonic anhydrase IX inhibition, attributed to the dimethylsulfamoyl group’s strong zinc-binding capacity. However, in vivo pharmacokinetic data are lacking.
  • Nitro-Substituted Analogues : Demonstrated broad-spectrum antibacterial activity but higher cytotoxicity (CC₅₀ > 100 µg/mL in HeLa cells) .
  • Benzyl-Substituted Analogue: Limited biological data are available, but its sulfamoylphenyl group may confer moderate COX-2 inhibition (hypothesized from structural similarity to celecoxib) .

Critical Analysis of Evidence

  • Contradictions : While Gul et al. emphasize nitro groups for antibacterial activity, the target compound’s dimethylsulfamoyl group prioritizes enzyme inhibition, suggesting divergent therapeutic applications.
  • Gaps : The benzyl-substituted analogue lacks empirical bioactivity data, limiting direct comparisons.

Q & A

Q. Optimization strategies :

  • Monitor reaction progression with TLC or HPLC to identify incomplete steps .
  • Adjust solvent polarity (e.g., switch from THF to DCM) to improve intermediate solubility .
  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, achieving >95% purity .

Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • 1H/13C NMR : Identify characteristic peaks, e.g., oxadiazole C=N (δ 160–165 ppm in 13C) and acetamide NH (δ 8.2–8.5 ppm in 1H) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <3 ppm error .
  • FT-IR : Detect sulfamoyl (S=O at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For example, the oxadiazole ring’s electron-deficient nature may favor nucleophilic attack at specific positions .
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) to prioritize derivatives with optimal binding affinity. Use AutoDock Vina with Lamarckian genetic algorithms for pose refinement .
  • QSAR modeling : Corrogate substituent effects (e.g., ethylthio vs. methylsulfonyl) on bioactivity using descriptors like logP and polar surface area .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Standardized assays : Re-evaluate potency under uniform conditions (e.g., fixed ATP concentration in kinase assays) to minimize protocol-driven discrepancies .
  • Metabolic stability testing : Use liver microsomes to assess whether differences in CYP450 metabolism explain variability in cellular efficacy .
  • Crystallographic analysis : Compare ligand-protein binding modes across studies to identify conformational changes affecting activity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Synthesize analogs with modifications to the sulfamoyl (e.g., N-methyl vs. N-cyclopropyl) and ethylthio (e.g., ethyl vs. propyl) groups .
  • Bioactivity profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Pharmacophore mapping : Overlay active/inactive analogs in MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., oxadiazole N) .

Advanced: What strategies mitigate challenges in solubility and bioavailability during preclinical development?

  • Salt formation : Screen hydrochloride or sodium salts to improve aqueous solubility (>50 µg/mL) .
  • Nanoparticle formulation : Use PLGA or liposomal carriers to enhance oral absorption .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the acetamide moiety .

Advanced: How do reaction mechanisms differ when synthesizing analogs with thiadiazole vs. oxadiazole cores?

  • Oxadiazole formation : Proceeds via cyclodehydration of hydrazides, requiring strong acids (H₂SO₄) .
  • Thiadiazole synthesis : Uses phosphorus pentasulfide (P₄S₁₀) for sulfur incorporation, necessitating anhydrous conditions .
  • Mechanistic divergence : Oxadiazoles favor electrophilic aromatic substitution, while thiadiazoles undergo nucleophilic ring-opening more readily .

Basic: What safety protocols are recommended for handling intermediates with reactive functional groups?

  • POCl₃ handling : Use anhydrous conditions under inert gas (N₂/Ar) to prevent HCl release .
  • Thiol-containing intermediates : Work in fume hoods with chelating agents (e.g., EDTA) to minimize oxidative degradation .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

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